2-(Chloromethoxy)-1,3-dimethylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-(chloromethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-4-3-5-8(2)9(7)11-6-10/h3-5H,6H2,1-2H3 |
InChI Key |
JPCWLGDBEXYIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCl |
Origin of Product |
United States |
Synthetic Methodologies for Aryl Chloromethyl Ethers
Strategies for the Formation of the Aryloxy(chloromethyl) Moiety
The creation of the aryloxy(chloromethyl) functional group can be achieved through various chemical pathways, each with its own set of advantages and substrate scope considerations. The following sections detail specific methods for the synthesis of 2-(chloromethoxy)-1,3-dimethylbenzene.
Preparation via Aryloxymethanesulfonates and Halogenating Agents
A general and effective method for the preparation of aryloxymethyl chlorides involves the reaction of sodium aryloxymethanesulfonates with a potent halogenating agent like phosphorus pentachloride. orgsyn.org This two-step process begins with the formation of the aryloxymethanesulfonate salt from the corresponding phenol, in this case, 2,6-dimethylphenol (B121312).
The key step in this methodology is the conversion of the sulfonate salt to the desired chloromethyl ether using phosphorus pentachloride (PCl₅). The reaction proceeds by the displacement of the sulfonate group.
The synthesis of the starting material, sodium (2,6-dimethylphenoxy)methanesulfonate, can be accomplished by reacting 2,6-dimethylphenol with formaldehyde (B43269) and sodium bisulfite. The subsequent reaction with phosphorus pentachloride effectively converts the sulfonate to the chloride.
Table 1: Reaction Parameters for the Synthesis of this compound via its Aryloxymethanesulfonate
| Parameter | Value |
| Starting Material | Sodium (2,6-dimethylphenoxy)methanesulfonate |
| Reagent | Phosphorus Pentachloride (PCl₅) |
| Solvent | Aprotic solvent (e.g., dichloromethane, chloroform) |
| Temperature | Typically room temperature to gentle reflux |
| Byproducts | Sodium chloride, Phosphorus oxychloride, HCl |
Selective Chlorination of Methyl Aryl Ethers
An alternative approach involves the direct chlorination of the corresponding methyl aryl ether, 1,3-dimethyl-2-methoxybenzene (2,6-dimethylanisole). This method relies on achieving site-specific chlorination at the methoxy (B1213986) group rather than on the aromatic ring.
While the chlorination of unsubstituted methyl aryl ethers often leads to ring substitution, the presence of activating groups and specific reaction conditions can favor chlorination at the methyl group of the ether. orgsyn.org For ring-chlorinated anisoles, chlorination at the methyl group has been observed using chlorine gas in the presence of a catalytic amount of phosphorus pentachloride at elevated temperatures. orgsyn.org A similar principle can be applied to 2,6-dimethylanisole (B89883), where the steric hindrance from the ortho-methyl groups may also influence the selectivity of the chlorination.
The reaction of 2,6-dimethylanisole with phosphorus pentachloride can be controlled to favor the formation of this compound. The reaction temperature is a critical parameter in controlling the selectivity of this transformation.
Table 2: Conditions for Selective Chlorination of 1,3-Dimethyl-2-methoxybenzene
| Parameter | Value |
| Starting Material | 1,3-Dimethyl-2-methoxybenzene |
| Reagent | Phosphorus Pentachloride (PCl₅) |
| Temperature | Elevated temperatures (e.g., 120-160 °C) orgsyn.org |
| Key Consideration | Control of temperature to favor methoxy group chlorination over ring chlorination |
| Byproduct | Phosphorus Trichloride (PCl₃) orgsyn.org |
Decarbonylation Routes
A third synthetic strategy involves the decarbonylation of aryloxyacetyl chlorides. This method is particularly useful when the corresponding aryloxyacetic acid is readily available.
The interaction of aryloxyacetyl chlorides with a Lewis acid, such as aluminum chloride (AlCl₃), can lead to the formation of an aryloxyacetylium ion. This intermediate can then undergo decarbonylation (loss of carbon monoxide) to generate a cation that is subsequently trapped by a chloride ion to form the aryl chloromethyl ether. rsc.orgrsc.org
Table 3: Parameters for the Decarbonylation of (2,6-Dimethylphenoxy)acetyl Chloride
| Parameter | Value |
| Starting Material | (2,6-Dimethylphenoxy)acetyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | An inert aromatic or chlorinated solvent |
| Reaction Type | Unimolecular decarbonylation of the aryloxyacetylium ion rsc.org |
| Potential Side Reactions | Intramolecular and intermolecular acylation rsc.orgrsc.org |
Emerging Synthetic Strategies for Aryl Chloromethyl Ethers
While traditional methods for the synthesis of aryl ethers, including aryl chloromethyl ethers, are well-established, there is ongoing research into developing more efficient, milder, and environmentally benign strategies.
One area of development is the use of alternative catalysts and reaction media. For example, the use of phase-transfer catalysis can facilitate the reaction between a water-soluble phenoxide and an organic-soluble chloromethylating agent. google.com This technique can lead to higher yields and simpler work-up procedures. google.com
Another emerging strategy involves the in-situ generation of the chloromethylating agent. This approach avoids the handling and storage of highly reactive and often toxic reagents. For instance, a mixture of a suitable alcohol, formaldehyde, and a source of hydrogen chloride can be used to generate the corresponding chloromethyl ether in the reaction mixture.
Furthermore, there is growing interest in the development of catalytic methods that avoid the use of stoichiometric activating agents. While not yet widely applied to the synthesis of aryl chloromethyl ethers specifically, advances in transition metal-catalyzed cross-coupling reactions could potentially be adapted for this purpose in the future.
Research into the synthesis of hindered phenols and their derivatives is also relevant. google.com The development of methods to efficiently functionalize sterically hindered phenols, such as 2,6-dimethylphenol, is an active area of investigation and could lead to more direct and higher-yielding syntheses of compounds like this compound.
Table 2: Physical and Chemical Properties of 2,6-Dimethylphenol
| Property | Value |
| Molecular Formula | C₈H₁₀O |
| Molar Mass | 122.16 g/mol |
| Appearance | Colorless solid |
| Melting Point | 43-45 °C |
| Boiling Point | 203 °C |
| Solubility in water | Slightly soluble |
Mechanistic Investigations and Reactivity Profiles of 2 Chloromethoxy 1,3 Dimethylbenzene and Aryl Chloromethyl Ethers
Nucleophilic Substitution Processes
Nucleophilic substitution reactions of aryl chloromethyl ethers can proceed through distinct mechanistic pathways, primarily categorized as unimolecular (SN1) and bimolecular (SN2) processes. The preferred pathway is dictated by the stability of the potential carbocation intermediate, the strength and concentration of the nucleophile, the polarity of the solvent, and the steric hindrance around the reaction center.
Solvolytic Mechanisms of Aryl α-Chloroalkyl Ethers
Solvolysis, a reaction in which the solvent acts as the nucleophile, is a key process for probing the tendency of a substrate to undergo unimolecular substitution. For aryl α-chloroalkyl ethers, solvolysis reactions provide a valuable window into the formation and stability of the corresponding α-alkoxy carbocation intermediates.
The rate of unimolecular solvolysis (SN1) is critically dependent on the ability of the solvent to stabilize the transition state leading to the formation of the carbocation intermediate. Polar protic solvents, such as water and alcohols, are particularly effective at solvating both the developing carbocation and the departing leaving group, thereby accelerating the reaction rate. libretexts.orglibretexts.org For instance, the solvolysis of 2-chloro-2-methylpropane (B56623) sees a rate increase of 100,000-fold when the solvent is changed from ethanol (B145695) to the more polar water. libretexts.org This dramatic effect is attributed to the stabilization of the transition state energy by the polar solvent. libretexts.orglibretexts.org
The kinetics of SN1 solvolysis are typically first-order, with the rate being dependent only on the concentration of the substrate. The rate-determining step is the ionization of the C-Cl bond to form a carbocation. The stability of this carbocation is paramount in determining the reaction rate. For aryl α-chloroalkyl ethers, the carbocation is stabilized by the adjacent oxygen atom.
Table 1: First-order Rate Constants (ksolv) for the Solvolysis of Ring-Substituted Benzyl (B1604629) Chlorides in 20% Acetonitrile (B52724) in Water at 25 °C
| Substituent | ksolv (s-1) |
|---|---|
| 4-Methoxy | 2.2 |
| 3,4-Dinitro | 1.1 x 10-8 |
Data sourced from nih.gov
The nature of the group attached to the ether oxygen—aryl versus alkyl—has a profound impact on the solvolysis rate of α-chloroethers. The replacement of an alkyl group with an aryl group leads to a significant decrease in the solvolysis reaction rate. nih.gov This is attributed to the electron-withdrawing inductive effect of the phenyl group, which destabilizes the developing positive charge on the adjacent carbon atom during the formation of the carbocation intermediate.
A clear illustration of this effect is the comparison of the solvolysis rates of chloromethyl methyl ether and chloromethyl phenyl ether. In a solvent system of 98% dioxane and 2% water at 25.0 °C, chloromethyl methyl ether reacts 1090 times faster than chloromethyl phenyl ether. nih.gov This substantial difference in reactivity underscores the powerful influence of the electronic properties of the substituent on the ether oxygen.
Table 2: Comparative Solvolysis Reactivity of Alkyl vs. Aryl α-Chloroethers
| Compound | Relative Solvolysis Rate |
|---|---|
| Chloromethyl methyl ether | 1090 |
| Chloromethyl phenyl ether | 1 |
Data reflects reactivity in 98% dioxane at 25.0 °C, as reported in nih.gov
The presence of an oxygen atom adjacent to the reacting carbon center dramatically accelerates the rate of solvolysis compared to analogous alkyl halides. nih.gov This acceleration is due to the ability of the non-bonding lone pair of electrons on the oxygen to stabilize the adjacent carbocation through resonance, a phenomenon often referred to as pi-donation. This interaction delocalizes the positive charge onto the more electronegative oxygen atom, resulting in a more stable resonance-stabilized oxocarbenium ion.
The magnitude of this effect is substantial. For example, the ethanolysis of chloromethyl methyl ether is estimated to be at least 1014 times faster than that of methyl chloride. nih.gov Similarly, the solvolysis of chloromethyl ethyl ether in 36% dioxane proceeds approximately 109 times faster than that of butyl chloride. nih.gov This powerful stabilizing effect of the adjacent oxygen lone pair is a dominant factor in the SN1 reactivity of α-chloroethers.
Bimolecular (SN2) Reactions of Aryl Chloromethyl Ethers
In the presence of a strong nucleophile or in less polar, aprotic solvents, aryl chloromethyl ethers can undergo nucleophilic substitution via a bimolecular (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Isotopic exchange studies are a powerful tool for elucidating the details of SN2 reaction mechanisms. By using a labeled nucleophile, such as chloride-36, the rate of substitution can be followed by monitoring the incorporation of the isotope into the substrate.
In dipolar aprotic solvents like acetonitrile, which are known to favor SN2 reactions, the chlorine isotopic exchange of chloromethyl aryl ethers has been shown to follow second-order kinetics. This indicates that both the substrate and the nucleophile are involved in the rate-determining step, which is characteristic of an SN2 mechanism. These studies have also suggested the involvement of an initial complexation between the substrate and the nucleophile. nih.gov
Reactivity with Diverse Nucleophilic Reagents
Aryl chloromethyl ethers are versatile electrophiles that readily react with a range of nucleophiles. The chloromethyl group is susceptible to nucleophilic substitution, proceeding via an SN2 mechanism, or in some cases, through a stabilized carbocation intermediate, depending on the aryl substituent and reaction conditions.
In a reaction analogous to the formation of S-alkyl isothiouronium salts from alkyl halides, 2-(chloromethoxy)-1,3-dimethylbenzene is expected to react with thiourea (B124793) to yield S-(2,6-dimethylphenoxymethyl)isothiouronium chloride. This reaction involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. These isothiouronium salts are stable, crystalline solids and can serve as precursors for the corresponding thiols.
Table 1: Formation of S-(2,6-dimethylphenoxymethyl)isothiouronium chloride
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Thiourea | S-(2,6-dimethylphenoxymethyl)isothiouronium chloride | Nucleophilic Substitution |
The chloride in this compound can be displaced by other nucleophiles, such as thiocyanate (B1210189) and cyanide ions, to introduce new functional groups. The reaction with an alkali metal thiocyanate, such as potassium thiocyanate, would lead to the formation of 2,6-dimethylphenoxymethyl thiocyanate. Similarly, reaction with a cyanide salt, like sodium or potassium cyanide, is expected to produce (2,6-dimethylphenoxy)acetonitrile. A known analogous reaction is the synthesis of p-methoxyphenylacetonitrile from anisyl chloride and sodium cyanide in acetone, which proceeds with good yield. orgsyn.org
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophilic Reagent | Product |
| Potassium Thiocyanate (KSCN) | 2,6-Dimethylphenoxymethyl thiocyanate |
| Sodium Cyanide (NaCN) | (2,6-Dimethylphenoxy)acetonitrile |
Carbene Generation and Cycloaddition Reactions
While not extensively documented for this specific compound, the generation of carbenes from α-chloro ethers is a known process and can be theoretically applied to this compound.
The treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures could lead to the formation of an α-lithio ether. This intermediate is generally unstable and can eliminate lithium chloride to generate the corresponding (2,6-dimethylphenoxy)carbene. The stability and subsequent reactivity of this carbene would be influenced by the electronic properties of the aryloxy group.
Once formed, the (2,6-dimethylphenoxy)carbene could undergo various cycloaddition reactions. If the molecule contains a suitably positioned olefinic moiety, an intramolecular cycloaddition could occur to form a bicyclic product. In the presence of an external olefinic substrate, such as styrene (B11656), an intermolecular [2+2] cycloaddition would be expected to yield a cyclobutane (B1203170) derivative. nih.govnih.gov The stereochemistry and regiochemistry of such cycloadditions would depend on the nature of the carbene (singlet or triplet state) and the electronic properties of the reacting alkene.
Table 3: Representative Carbene Cycloaddition Reaction
| Carbene Precursor | Olefinic Substrate | Potential Product | Reaction Type |
| (2,6-Dimethylphenoxy)carbene | Styrene | 1-(2,6-Dimethylphenoxy)-2-phenylcyclobutane | Intermolecular [2+2] Cycloaddition |
Formation of Aryloxycarbenes via Organolithium Intermediates
Phosphorus-Mediated Transformations
Aryl chloromethyl ethers are also valuable substrates for transformations involving phosphorus reagents, most notably for the preparation of phosphorus ylides for the Wittig reaction. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.org
The reaction of this compound with triphenylphosphine (B44618) would result in the formation of (2,6-dimethylphenoxymethyl)triphenylphosphonium chloride via a nucleophilic substitution reaction. libretexts.org This phosphonium (B103445) salt can then be deprotonated by a strong base, such as n-butyllithium, to generate the corresponding phosphorus ylide, (2,6-dimethylphenoxymethylidene)triphenylphosphorane. This ylide is a key intermediate in the Wittig reaction and can react with aldehydes or ketones to form vinyl ethers, with the concomitant formation of triphenylphosphine oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.org
Table 4: Wittig Reaction Sequence Starting from this compound
| Step | Reactants | Product |
| 1. Phosphonium Salt Formation | This compound, Triphenylphosphine | (2,6-Dimethylphenoxymethyl)triphenylphosphonium chloride |
| 2. Ylide Formation | (2,6-Dimethylphenoxymethyl)triphenylphosphonium chloride, n-Butyllithium | (2,6-Dimethylphenoxymethylidene)triphenylphosphorane |
| 3. Wittig Reaction | (2,6-Dimethylphenoxymethylidene)triphenylphosphorane, Aldehyde/Ketone (e.g., Benzaldehyde) | 1-(2,6-Dimethylphenoxy)-2-phenylethene, Triphenylphosphine oxide |
Synthesis of Aryloxymethanephosphonates via Arbuzov-Type Reactions
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a classic and effective method for the formation of carbon-phosphorus bonds. mnstate.eduwikipedia.org This reaction involves the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite (B83602), on an alkyl halide. organic-chemistry.org In the context of aryl chloromethyl ethers like this compound, this reaction proceeds to form aryloxymethanephosphonates.
The mechanism is initiated by the SN2 attack of the phosphite on the electrophilic chloromethyl group of the aryl chloromethyl ether. wikipedia.org This results in the formation of a phosphonium salt intermediate. wikipedia.org Subsequently, the displaced chloride ion attacks one of the alkyl groups of the phosphite in a second SN2 reaction, leading to the final phosphonate (B1237965) product and an alkyl chloride byproduct. wikipedia.org The reaction is typically driven to completion by heating, which facilitates the dealkylation of the phosphonium intermediate. wikipedia.org The use of triethyl phosphite is common, as the resulting ethyl chloride can be easily removed from the reaction mixture due to its low boiling point. mdpi.com
Table 1: Representative Arbuzov-Type Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | Triethyl phosphite | Diethyl (2,6-dimethylphenoxy)methylphosphonate |
Ylide Formation and Application in Olefination Reactions
Phenoxymethylene ylides are valuable reagents in organic synthesis, particularly for the formation of enol ethers through the Wittig reaction. wikipedia.org The generation of these ylides typically begins with the reaction of an aryl chloromethyl ether, such as this compound, with triphenylphosphine. masterorganicchemistry.com This SN2 reaction forms a stable phosphonium salt, (2,6-dimethylphenoxymethyl)triphenylphosphonium chloride. masterorganicchemistry.com
Subsequent treatment of this phosphonium salt with a strong base, such as n-butyllithium or sodium amide, deprotonates the carbon adjacent to the phosphorus atom, yielding the corresponding phenoxymethylene ylide. masterorganicchemistry.com The resulting ylide is a reactive intermediate, often characterized by a distinct color, and is typically used in situ for subsequent reactions. wikipedia.org
The phenoxymethylene ylide generated from (2,6-dimethylphenoxymethyl)triphenylphosphonium chloride is a key intermediate in the Wittig olefination of carbonyl compounds. udel.edu This reaction provides a powerful method for the synthesis of aromatic enol ethers. wikipedia.org The ylide reacts with aldehydes and ketones in a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org
This oxaphosphetane intermediate is unstable and readily collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired aromatic enol ether and triphenylphosphine oxide as a byproduct. nih.gov This transformation is a versatile method for converting a carbonyl group into a carbon-carbon double bond with an attached aryloxy group. researchgate.net
Table 2: Wittig Olefination for Aromatic Enol Ether Synthesis
| Ylide Precursor | Carbonyl Compound | Product |
| (2,6-Dimethylphenoxymethyl)triphenylphosphonium chloride | Aldehyde/Ketone | Aromatic Enol Ether |
Other Derivatizations
Aryl chloromethyl ethers can undergo esterification reactions to form various derivatives. One such transformation is the reaction with silver sulfonates, such as silver p-toluenesulfonate, to yield sulfonic acid esters of the corresponding aryloxymethanols. This reaction proceeds via nucleophilic substitution, where the sulfonate anion displaces the chloride from the chloromethyl group. The use of a silver salt facilitates the reaction by precipitating silver chloride, thus driving the equilibrium towards the product.
The resulting products, such as 2,6-dimethylphenoxymethyl p-toluenesulfonate, are themselves useful intermediates in organic synthesis. The tosylate group is an excellent leaving group, making these compounds valuable for subsequent nucleophilic substitution reactions.
Table 3: Esterification with Silver Sulfonates
| Aryl Chloromethyl Ether | Silver Sulfonate | Product |
| This compound | Silver p-toluenesulfonate | 2,6-Dimethylphenoxymethyl p-toluenesulfonate |
Theoretical and Computational Studies on Aryl Chloromethyl Ethers
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are pivotal in elucidating the electronic structure and bonding characteristics of molecules like 2-(chloromethoxy)-1,3-dimethylbenzene. These studies, typically employing density functional theory (DFT) and ab initio methods, provide a quantitative description of the electron distribution and molecular orbitals.
The electronic structure of an aryl chloromethyl ether is significantly influenced by the interplay of the aromatic ring, the oxygen atom, and the chlorine atom. The benzene ring, with its delocalized π-electron system, acts as an electron-rich core. The oxygen atom of the methoxy (B1213986) group is an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the chlorine atom is an electron-withdrawing group due to its high electronegativity.
Quantum chemical calculations would typically reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. For a molecule like this compound, the HOMO is expected to be largely associated with the π-system of the aromatic ring, while the LUMO is likely to be centered on the σ* antibonding orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic |
| HOMO Localization | Primarily on the π-system of the 1,3-dimethylbenzene ring, with some contribution from the oxygen lone pairs. |
| LUMO Localization | Predominantly on the σ* antibonding orbital of the chloromethyl group's C-Cl bond. |
| Electron Density | Increased electron density on the aromatic ring due to the methoxy and methyl groups, with a significant polarization of the C-Cl bond, leaving the carbon atom electrophilic. |
| Dipole Moment | A net dipole moment is expected due to the electronegativity differences between the atoms, particularly the C-O and C-Cl bonds. |
Computational Modeling of Reaction Mechanisms
Computational modeling provides a powerful lens through which to examine the intricate details of chemical reaction mechanisms involving aryl chloromethyl ethers. These compounds are known to undergo nucleophilic substitution reactions, and computational studies can map out the energetic landscape of these transformations. Benzyl (B1604629) halides can react through both SN1 and SN2 pathways, and the preferred mechanism can be influenced by the solvent, the nucleophile, and the substitution pattern on the aromatic ring.
For a nucleophilic substitution reaction on the chloromethyl group of this compound, computational methods can be used to locate and characterize the transition state structure. In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom), a process known as backside attack. masterorganicchemistry.com
The transition state for such a reaction is predicted to have a trigonal bipyramidal geometry around the central carbon atom. quora.com In this arrangement, the incoming nucleophile and the departing chlorine atom occupy the two axial positions, while the hydrogen atoms and the aryl group lie in the equatorial plane. youtube.com The bonds to the nucleophile and the leaving group are partially formed and partially broken in the transition state. masterorganicchemistry.com The stability of this transition state is a key determinant of the reaction rate. The presence of the aryl group can stabilize the transition state through delocalization of electron density. youtube.com
Computational chemistry allows for the calculation of the potential energy surface for a reaction, providing a detailed energetic profile of the entire process. This includes the energies of the reactants, products, any intermediates, and the transition states that connect them. libretexts.org
In the context of an SN1 mechanism, computational studies would focus on the stability of the carbocation intermediate that is formed upon the departure of the chloride ion. The benzylic carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. quora.com The methoxy and dimethyl substituents on the ring in this compound would further stabilize this carbocation, potentially making an SN1 pathway more favorable under certain conditions.
Table 2: Predicted Energetic Parameters for Nucleophilic Substitution of this compound
| Parameter | Predicted Influence of Molecular Structure |
| Activation Energy (SN2) | The steric hindrance from the ortho-methyl group might slightly increase the activation energy for a backside attack. However, electronic stabilization of the transition state by the aryl ring would lower it. |
| Carbocation Stability (SN1) | The carbocation intermediate would be significantly stabilized by resonance with the benzene ring and the electron-donating methoxy and dimethyl groups, suggesting a plausible SN1 pathway. |
| Reaction Enthalpy | The overall enthalpy of the reaction will depend on the specific nucleophile and solvent but is generally expected to be exothermic for common nucleophiles. |
Structure-Reactivity Relationships from Computational Data
By systematically studying a series of related aryl chloromethyl ethers with different substituents, computational chemistry can establish quantitative structure-reactivity relationships (QSAR). While specific QSAR models for this class of compounds are not readily found in the literature, the principles of such studies can be applied.
Computational data, such as calculated atomic charges, orbital energies, and steric parameters, can be correlated with experimentally observed reaction rates. For example, a higher positive charge on the chloromethyl carbon atom would be expected to correlate with a faster rate of nucleophilic attack. Similarly, the energy of the LUMO (the σ* C-Cl orbital) is a key indicator of electrophilicity; a lower LUMO energy generally implies a greater susceptibility to nucleophilic attack.
The substitution pattern on the aromatic ring plays a crucial role in determining reactivity. Electron-donating groups, like the methoxy and methyl groups in this compound, increase the electron density on the ring. In an SN1 reaction, these groups stabilize the carbocation intermediate, thus accelerating the reaction. In an SN2 reaction, the electronic effects on the transition state are more complex, but generally, electron-donating groups can also stabilize the electron-deficient transition state. A computational study on chloromethyl-substituted compounds indicated that a methoxy group can favor SN reactions. nih.gov
The Chemical Compound "this compound": An Obscure Player in Advanced Organic Synthesis
The exploration for data on its role as a synthetic intermediate in the construction of complex organic architectures and specific strategies for functional group interconversion using its chloromethoxy moiety did not yield concrete examples or dedicated studies. General principles of organic synthesis allow for speculation on its reactivity. For instance, the chloromethoxy group is known in other contexts to act as a protecting group for alcohols or as an alkylating agent. However, without specific documented applications for this compound, any detailed discussion would be purely theoretical and fall outside the scope of evidence-based scientific reporting.
Similarly, searches for detailed research findings, including reaction schemes, yields, and spectroscopic data necessary for the creation of informative data tables, were unsuccessful. The absence of this compound in major chemical supplier catalogs and research articles focusing on synthetic methodologies further indicates its limited use or highly specialized and unpublished applications within the field of organic chemistry.
Therefore, due to the lack of available scientific data, a comprehensive article detailing the specific applications of this compound in advanced organic synthesis, as outlined in the initial request, cannot be generated at this time. Further research and publication in this specific area would be necessary to provide the information required for such an article.
Q & A
Q. What are the recommended methods for synthesizing 2-(Chloromethoxy)-1,3-dimethylbenzene with high purity?
Synthesis typically involves the chloromethylation of 1,3-dimethylbenzene (m-xylene) using chloromethylating agents like paraformaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Key steps include:
- Reaction Optimization : Temperature control (60–80°C) to minimize side reactions like over-chlorination.
- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound from byproducts such as di- or tri-substituted derivatives.
- Validation : Purity assessment via GC-MS or HPLC (retention time comparison with reference standards) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹H/¹³C NMR :
- ¹H NMR : A singlet for two equivalent methyl groups (δ ~2.3 ppm), a singlet for the chloromethoxy group (δ ~3.8 ppm), and aromatic protons (δ ~6.7–7.2 ppm, split due to substituents).
- ¹³C NMR : Peaks for methyl carbons (~21 ppm), chloromethoxy (~70 ppm), and aromatic carbons (~125–140 ppm).
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (~1100 cm⁻¹).
Cross-referencing with NIST spectral libraries ensures accuracy .
Q. What are the critical parameters for chromatographic analysis of this compound in complex mixtures?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- GC-MS : Optimal separation achieved with a DB-5MS column, programmed heating (50°C to 250°C at 10°C/min). Monitor for m/z 154 (base peak) and 169 (molecular ion) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric Effects : The 1,3-dimethyl groups hinder nucleophilic attack at the chloromethoxy carbon, favoring elimination (E2) over substitution (SN2) under basic conditions.
- Electronic Effects : Electron-donating methyl groups activate the aromatic ring toward electrophilic substitution (e.g., nitration at the para position).
- Methodological Insight : Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and DFT calculations (e.g., charge distribution maps) clarify mechanistic pathways .
Q. How can researchers resolve contradictions in toxicity data for substituted benzenes, including this compound?
- Case Study : Discrepancies in joint toxicity assessments (e.g., synergistic vs. antagonistic effects in mixtures) arise from differing evaluation metrics (TU, AI, λ).
- Example : A binary mixture with nitrobenzene may show synergism (M < 0.8) via TU but antagonism via λ.
- Resolution : Use multi-metric analysis and molecular docking studies to identify interaction mechanisms (e.g., competitive binding to enzymes) .
Q. What advanced techniques are suitable for studying environmental degradation pathways of this compound?
- Photolysis : Simulate UV exposure (λ = 254 nm) in aqueous solutions; track degradation products via LC-QTOF-MS.
- Microbial Degradation : Use soil microcosms spiked with the compound; monitor metabolite profiles (e.g., dechlorinated intermediates) using ¹⁹F NMR (if fluorinated analogs are used) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
